2-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O2/c21-17-5-1-15(2-6-17)13-20(25)23-14-19(24-9-11-26-12-10-24)16-3-7-18(22)8-4-16/h1-8,19H,9-14H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQHOPNTWVWFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with 4-fluoroaniline to form an intermediate, which is then reacted with morpholine and acetic anhydride under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The process is optimized for efficiency, cost-effectiveness, and safety, often incorporating advanced techniques such as continuous flow chemistry and automated monitoring systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Research indicates that derivatives of this compound show promising antimicrobial properties. For instance, studies have demonstrated that structurally similar compounds possess minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The presence of the fluorophenyl group may enhance its efficacy by improving membrane penetration.
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Modifications in the phenyl and morpholine groups have been shown to enhance cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have exhibited significant growth inhibition in HT29 colon cancer cells . The following table summarizes the antitumor activity observed in related studies:
| Activity Type | Target Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Antitumor | HT29 (Colon Cancer) | < 1.98 | Significant growth inhibition |
| Antitumor | Jurkat T Cells | < 1.61 | Enhanced by electron-donating groups |
Antimicrobial Evaluation
In vitro studies have evaluated the ability of compounds similar to 2-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide to inhibit biofilm formation in bacterial cultures. Results indicated that specific structural features significantly contributed to enhanced antibacterial activity .
Cytotoxicity Assays
Another study focused on the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. The findings revealed that electron-donating groups were critical for enhancing cytotoxicity, suggesting that the presence of both fluorophenyl and morpholine groups could similarly influence the antitumor properties of this compound .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds and their distinguishing characteristics:
Functional Group Impact on Bioactivity and Physicochemical Properties
Fluorine’s electron-withdrawing nature may enhance binding affinity compared to non-halogenated analogs . In contrast, naphthoxy substitution () introduces a bulkier aromatic system, which may improve intercalation with DNA or proteins but reduce solubility .
Thiazole-containing analogs () may exhibit stronger hydrogen-bonding capacity via the nitrogen atom, possibly increasing target specificity .
Linker Flexibility :
Cytotoxicity and Therapeutic Potential
- N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide () demonstrates cytotoxic activity comparable to cisplatin (IC₅₀ ~3.16 µM in HeLa cells), suggesting that the morpholinoethyl group synergizes with aromatic systems to disrupt cancer cell proliferation .
- The target compound’s dual halogenated aryl groups may similarly interfere with tubulin polymerization or kinase activity, though empirical data are needed.
Biological Activity
The compound 2-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This detailed article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the alkylation of morpholine derivatives with appropriate acetamide precursors. The general synthetic pathway can be summarized as follows:
- Starting Materials : 4-chlorobenzoyl chloride and morpholine.
- Reaction Conditions : The reaction is usually conducted in pyridine at room temperature for several hours to yield the desired product with a reasonable yield.
- Characterization : The compound is characterized using techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm its structure.
The compound exhibits significant biological activity attributed to its ability to act as a reversible selective inhibitor of monoamine oxidase A (MAO-A). This mechanism is crucial in the treatment of various psychiatric disorders, including depression and anxiety disorders. By inhibiting MAO-A, the compound increases the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Antidepressant Activity : In animal models, the compound has shown promising antidepressant-like effects. For instance, it significantly reduced immobility time in the forced swim test (FST) and tail suspension test (TST), which are standard assays for evaluating antidepressant activity .
- Antinociceptive Effects : The compound has also been evaluated for its antinociceptive properties. In pain models, it demonstrated a reduction in pain responses, suggesting potential utility in pain management .
Toxicity Studies
Toxicity assessments are crucial for understanding the safety profile of new compounds. In vitro studies have indicated that at therapeutic concentrations, the compound does not exhibit significant cytotoxicity against human liver cell lines (HepG2) .
Comparative Data Table
| Biological Activity | Test Model | Result |
|---|---|---|
| Antidepressant | Forced Swim Test (FST) | Significant reduction in immobility time |
| Antidepressant | Tail Suspension Test (TST) | Significant reduction in immobility time |
| Antinociceptive | Hot Plate Test | Significant increase in pain threshold |
| Cytotoxicity | HepG2 Cell Line | No significant cytotoxicity at therapeutic doses |
Study 1: Antidepressant-Like Activity
In a study published by MDPI, researchers synthesized a series of compounds related to this compound and evaluated their antidepressant-like activity using behavioral tests. The results indicated that compounds with similar structures exhibited enhanced activity compared to traditional antidepressants .
Study 2: Antinociceptive Potential
Another study assessed the antinociceptive properties of related compounds through various pain models. The findings suggested that modifications in the chemical structure could enhance analgesic effects while maintaining low toxicity profiles .
Q & A
Q. How does the morpholinoethyl group influence bioactivity compared to non-cyclic amine analogs?
- Key Insight : The morpholine ring enhances solubility and membrane permeability via H-bond acceptor sites. SAR studies show that replacing morpholine with piperazine reduces anticancer activity by 40–60%, likely due to altered target interactions .
Analytical Techniques Reference Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
